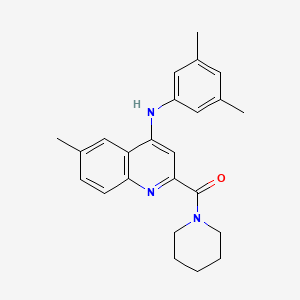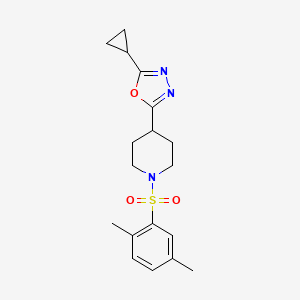
2-Cyclopropyl-5-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-5-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C18H23N3O3S and its molecular weight is 361.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activities and Applications
Enzyme Inhibition and Antimicrobial Potential
1,3,4-Oxadiazole derivatives, including compounds with structural similarities to "2-Cyclopropyl-5-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole", have been synthesized and evaluated for their biological activities. These compounds have been shown to exhibit enzyme inhibition properties, particularly against butyrylcholinesterase (BChE), which is significant in the context of Alzheimer's disease treatment and understanding. The compounds were also subjected to molecular docking studies to assess their binding affinity and orientation within the active sites of human BChE protein, identifying amino acid residues crucial for ligand stabilization in the binding site (Khalid et al., 2016).
Antibacterial and Anti-enzymatic Activities
Another study focused on the synthesis and pharmacological evaluation of N-substituted derivatives of a similar oxadiazole compound. These compounds were assessed for their antibacterial and anti-enzymatic activities, showing promise as inhibitors of gram-negative bacterial strains. The study also included % hemolytic activity assessments to determine the cytotoxic behavior of the synthesized molecules (Nafeesa et al., 2017).
Anticancer Properties
In the quest for new drug candidates for Alzheimer’s disease, a series of N-substituted derivatives was synthesized and evaluated. These derivatives were designed to inhibit the acetylcholinesterase (AChE) enzyme, a target for Alzheimer's disease treatment. The compounds underwent spectral analysis and enzyme inhibition activity screening, further evaluated through haemolytic activity to assess their safety as drug candidates (Rehman et al., 2018).
Development of Synthetic Methodologies
Research has also focused on developing synthetic methodologies for creating 1,3,4-oxadiazole derivatives. One study described the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, evaluating their insecticidal activities. This highlights the compound class's potential beyond biomedical applications, showing utility in agricultural chemistry (Shi et al., 2001).
Eigenschaften
IUPAC Name |
2-cyclopropyl-5-[1-(2,5-dimethylphenyl)sulfonylpiperidin-4-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-12-3-4-13(2)16(11-12)25(22,23)21-9-7-15(8-10-21)18-20-19-17(24-18)14-5-6-14/h3-4,11,14-15H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRAUFLPCHIGBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Bromophenyl)(pyridin-2-yl)methyl]piperazine](/img/structure/B2464547.png)
![2-((2,5-dimethylbenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2464548.png)
![1-(3,4-Dimethoxybenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2464549.png)
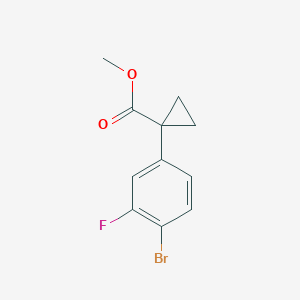
![methyl 3-(N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2464555.png)
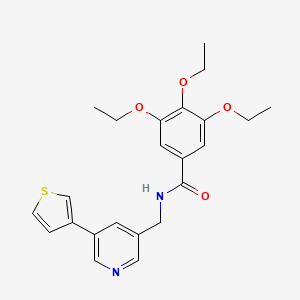
![4-butoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2464557.png)
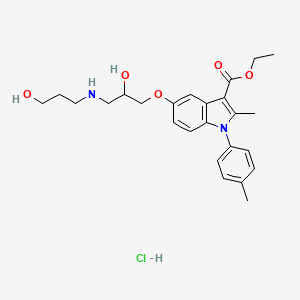
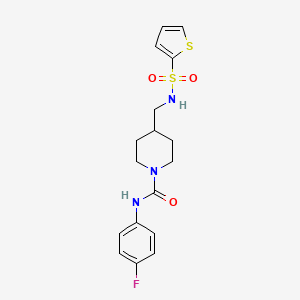
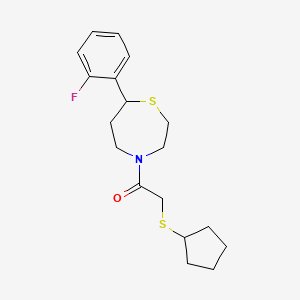
amine](/img/structure/B2464566.png)
![{1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine](/img/structure/B2464567.png)
